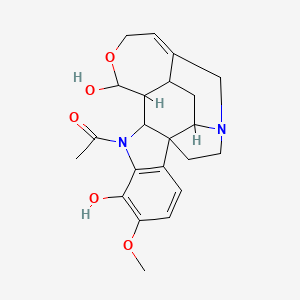![molecular formula C10H17IN4 B14177505 5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole CAS No. 919097-85-1](/img/structure/B14177505.png)
5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole typically involves the reaction of cyclohexylamine with sodium azide and iodine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific pH levels to ensure the successful formation of the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring or the substituents.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole: Lacks the iodine atom, which may affect its reactivity and biological activity.
5-Chloro-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole: Contains a chlorine atom instead of iodine, leading to different chemical properties.
5-Bromo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole: Features a bromine atom, which may influence its reactivity and applications.
Uniqueness
The presence of the iodine atom in 5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole makes it unique compared to its analogs
Properties
CAS No. |
919097-85-1 |
|---|---|
Molecular Formula |
C10H17IN4 |
Molecular Weight |
320.17 g/mol |
IUPAC Name |
5-iodo-1-(2-propan-2-ylcyclohexyl)tetrazole |
InChI |
InChI=1S/C10H17IN4/c1-7(2)8-5-3-4-6-9(8)15-10(11)12-13-14-15/h7-9H,3-6H2,1-2H3 |
InChI Key |
JDGXFIXVDPWAEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCCC1N2C(=NN=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate](/img/structure/B14177424.png)
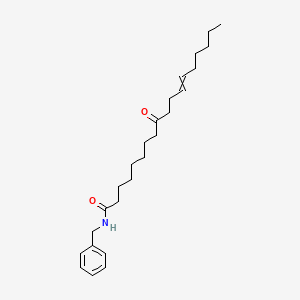
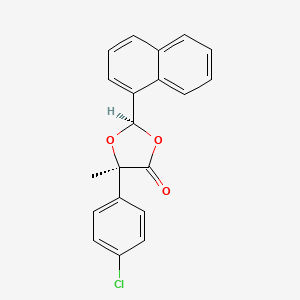

![6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14177441.png)
![4-[(4-Ethoxy-4-oxobut-2-en-1-yl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B14177447.png)
![([1,1'-Biphenyl]-3-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14177453.png)
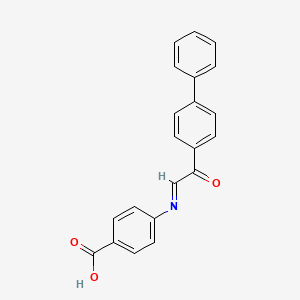
![Piperazine, 1-[(3,4-dichlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14177463.png)
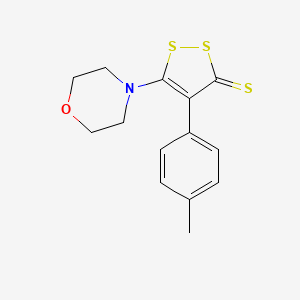
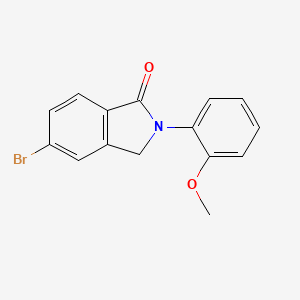
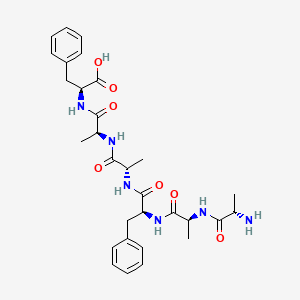
silane](/img/structure/B14177507.png)
